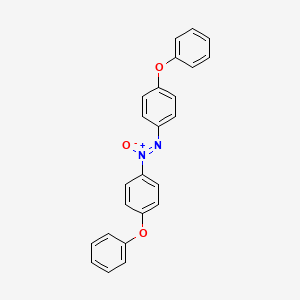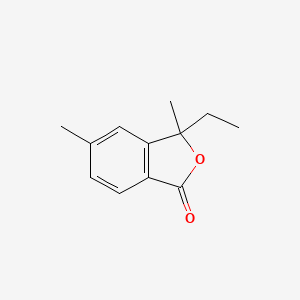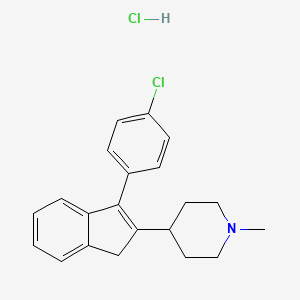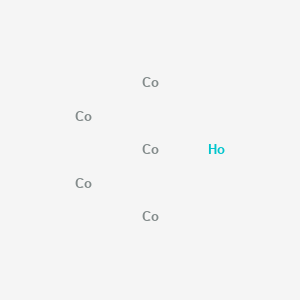
Cobalt;holmium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt and holmium are elements that belong to the transition metals and lanthanides, respectively When combined, they form intermetallic compounds that exhibit unique physical and chemical properties
Preparation Methods
The synthesis of cobalt and holmium intermetallic compounds typically involves the co-reduction of their respective ions in a suitable medium. One common method is the electrochemical co-reduction of cobalt and holmium ions in a chloride melt at high temperatures (around 973 K). This process involves cyclic voltammetry to control the deposition of the metals on a tungsten electrode, resulting in the formation of intermetallic compounds such as Ho_xCo_y .
Chemical Reactions Analysis
Cobalt and holmium intermetallic compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, cobalt can form oxides such as cobalt(III) oxide (Co_2O_3) and cobalt(II) oxide (CoO) under different conditions . Holmium, on the other hand, typically exhibits a +3 oxidation state and forms complexes with various ligands . The reactions of these intermetallic compounds often involve common reagents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction.
Scientific Research Applications
Cobalt and holmium intermetallic compounds have a wide range of scientific research applications. In materials science, they are used to create advanced magnetic materials due to their ferromagnetic properties. In catalysis, cobalt-based catalysts are known for their high activity in various chemical reactions . In medicine, cobalt complexes are being explored for their anticancer properties, while holmium-doped fibers are used in fiber optic communications systems . Additionally, these compounds are used in environmental remediation applications, such as photocatalysts for degrading pollutants .
Mechanism of Action
The mechanism of action of cobalt and holmium intermetallic compounds varies depending on their application. In catalysis, cobalt’s electron configuration allows it to participate in redox reactions, enhancing its catalytic activity . In medical applications, cobalt complexes can act as hypoxia-selective prodrugs, releasing active agents in low-oxygen environments typical of tumor tissues . Holmium’s role in fiber optics involves its ability to amplify signals over long distances without significant loss .
Comparison with Similar Compounds
Cobalt and holmium intermetallic compounds can be compared to other transition metal and lanthanide intermetallics. Similar compounds include those formed with iron and nickel, which also exhibit ferromagnetic properties . cobalt and holmium compounds are unique due to their specific electronic configurations and the resulting magnetic and catalytic properties. For example, holmium’s inability to undergo π backbonding distinguishes it from other lanthanides .
Conclusion
Cobalt and holmium intermetallic compounds are versatile materials with a wide range of applications in science and industry Their unique properties make them valuable in fields such as catalysis, materials science, and medicine
Properties
CAS No. |
12017-63-9 |
|---|---|
Molecular Formula |
Co5Ho |
Molecular Weight |
459.59630 g/mol |
IUPAC Name |
cobalt;holmium |
InChI |
InChI=1S/5Co.Ho |
InChI Key |
BRYLNLCBLAPTSG-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Co].[Co].[Co].[Ho] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


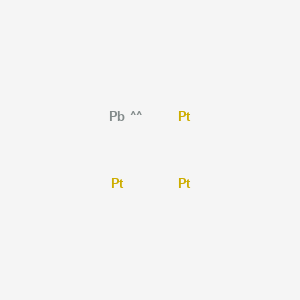
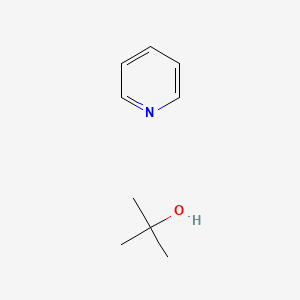


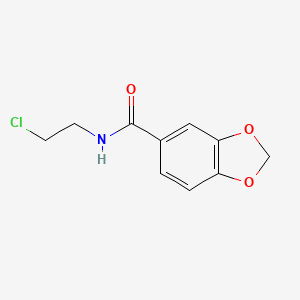
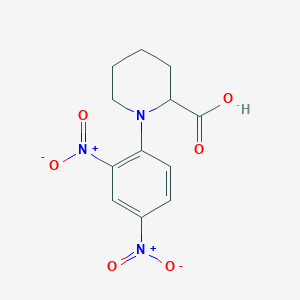
![[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane)](/img/structure/B14714767.png)
![1-cyclohex-2-en-1-yloxy-4-[(Z)-4-(4-cyclohex-2-en-1-yloxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14714770.png)
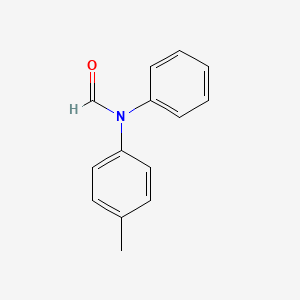

![1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14714792.png)
